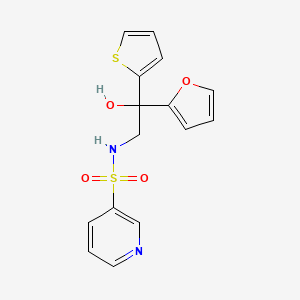
2,2,4,4-Tetramethylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethylpyrrolidin-3-ol, also known as TMP or L-proline, is a cyclic amino alcohol with a molecular formula of C7H15NO. It is widely used in scientific research as a chiral auxiliary and a ligand in asymmetric synthesis. TMP has a unique structure and properties that make it a useful tool in various fields of chemistry and biology.
科学的研究の応用
Structural Investigations and Tautomeric Studies
- 2,2,4,4-Tetramethylpyrrolidin-3-ol, as part of the 3-acylpyrrolidine-2,4-diones (tetramic acids) family, exhibits interesting tautomeric behaviors in solution, with implications for understanding the structural bases of bioactive molecules like α-cyclopiazonic acid and tenuazonic acid. These investigations are crucial for revising the structures of natural products featuring the 3-acylpyrrolidine-2,4-dione unit, providing a deeper insight into the molecular architecture and interaction of these compounds. Advanced techniques such as 1H and 13C NMR spectroscopy alongside X-ray crystallography play pivotal roles in these studies, showcasing the compound's relevance in structural biology and chemistry (M. J. Nolte, P. Steyn, P. Wessels, 1980).
Force Field Development for Drug-like Molecules
- The compound's derivatives have been incorporated into the CHARMM General Force Field (CGenFF), facilitating "all-CHARMM" simulations of drug-target interactions. This development extends the utility of CHARMM force fields to medicinally relevant systems, enabling more accurate simulations of molecular interactions. CGenFF's comprehensive coverage includes a broad range of chemical groups present in biomolecules and drug-like molecules, highlighting the importance of this compound derivatives in computational chemistry and drug design (K. Vanommeslaeghe et al., 2009).
Conformational Analysis and Molecular Mechanics
- Detailed conformational analysis of this compound derivatives provides insights into their molecular mechanics, crucial for understanding their behavior in various solvents and conditions. These studies, involving NMR spectroscopy, X-ray diffraction, and molecular mechanics calculations, shed light on the equilibrium between different forms of the molecule and their energy minima, which are essential for designing molecules with desired properties and behaviors (M. Cygler et al., 1985).
Synthesis of Stable Free Radicals for Biophysical Applications
- Innovations in synthesizing stable free radicals, particularly sterically shielded nitroxides of the pyrrolidine series, from this compound derivatives, demonstrate high stability in biological systems. These radicals are essential for molecular probes and labels in magnetic resonance spectroscopy and imaging, underscoring the compound's significance in biophysical research and its potential in developing diagnostic tools (S. Dobrynin et al., 2021).
Catalysis in Asymmetric Michael Additions
- Derivatives of this compound serve as catalysts in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the compound's utility in organic synthesis. These findings contribute to the development of novel, efficient organocatalysts for enantioselective synthesis, pivotal for creating compounds with precise chirality — a key aspect in pharmaceutical chemistry (Andrea Ruiz-Olalla et al., 2015).
Enabling Advanced Material Synthesis
- The compound's derivatives play roles in synthesizing advanced materials, such as graphene-modified magnetic polypyrrole nanocomposites. These materials exhibit exceptional properties for adsorbing dyes from aqueous solutions, suggesting potential applications in environmental cleanup and wastewater treatment. The synthesis and characterization of these materials reflect the compound's importance in material science and its contribution to developing new solutions for pollution remediation (Lizhen Bai et al., 2015).
特性
IUPAC Name |
2,2,4,4-tetramethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-8(3,4)6(7)10/h6,9-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMTVJMAOINZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C1O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

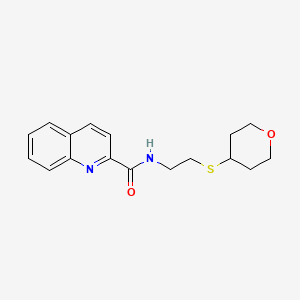

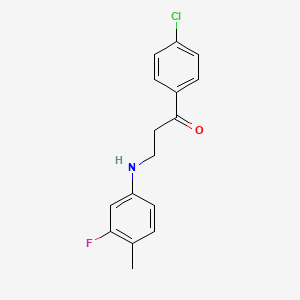
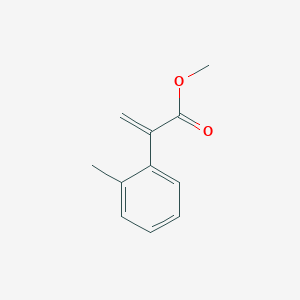

![2-Phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2755306.png)
![N-(2-chloro-4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2755307.png)
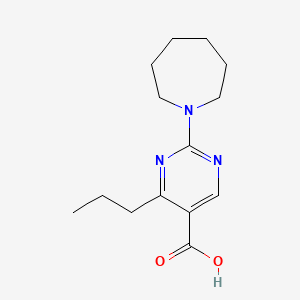
![[4-oxo-3-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-3,4-dihydro-2H-chromen-3-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2755309.png)
![(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755310.png)
![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)
